6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one

Description

Properties

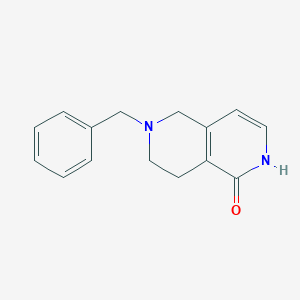

IUPAC Name |

6-benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15-14-7-9-17(11-13(14)6-8-16-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSOMLGEDNNJIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=O)NC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624902 |

Source

|

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601514-62-9 |

Source

|

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold is a significant heterocyclic motif in medicinal chemistry, appearing as a core component in various biologically active compounds. Its synthesis is a key step in the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable molecule, grounded in established chemical principles and supported by peer-reviewed literature. We will delve into the mechanistic underpinnings of each strategy, offering insights into the rationale behind experimental choices. This guide is designed to be a practical resource for researchers, providing both strategic guidance and detailed procedural information.

Introduction: The Significance of the Tetrahydro-2,6-naphthyridinone Core

The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one core represents a class of bicyclic nitrogen-containing heterocycles that have garnered considerable attention in drug discovery.[1] These structures are often considered "privileged," as they can interact with a variety of biological targets with high affinity and specificity. The benzyl group at the 6-position, in particular, can serve as a crucial pharmacophoric element, influencing the molecule's binding properties and overall biological activity. The synthesis of derivatives of this core is therefore of high interest to medicinal chemists aiming to explore new chemical space and develop novel drug candidates.

This guide will focus on the most practical and established methods for the synthesis of the title compound, this compound (Molecular Formula: C₁₅H₁₆N₂O, Molecular Weight: 240.30 g/mol ).[2][3] The primary strategies to be discussed are:

-

Direct N-Benzylation of the Tetrahydronaphthyridinone Core: A straightforward approach involving the alkylation of a pre-formed heterocyclic scaffold.

-

Reductive Amination Strategies: A versatile method for constructing the N-benzyl piperidone ring system as a key step in the synthesis.

-

Advanced Cyclization Strategies: Including the powerful Pictet-Spengler reaction and modern transition-metal-catalyzed methods for the de novo construction of the bicyclic core.

Each of these routes offers distinct advantages and challenges, which will be discussed in detail to aid in the selection of the most appropriate method for a given research objective.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals three primary bond disconnections that lead to logical synthetic pathways, which we will now explore in detail.

Synthetic Strategy 1: Direct N-Benzylation

This is arguably the most direct approach, assuming the availability of the parent scaffold, 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one. The strategy hinges on the nucleophilicity of the secondary amine at the 6-position, allowing for a standard SN2 reaction with a suitable benzylating agent.

Mechanistic Rationale

The reaction proceeds via a classical nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the tetrahydronaphthyridinone attacks the electrophilic benzylic carbon of benzyl bromide (or a related benzyl halide/sulfonate). A base is typically employed to neutralize the hydrogen halide byproduct, driving the reaction to completion.

The choice of base and solvent is critical to optimize the reaction conditions. A non-nucleophilic base, such as potassium carbonate or triethylamine, is preferred to avoid competing reactions. The solvent should be polar aprotic, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reactants and promote the SN2 pathway.

Experimental Protocol (Proposed)

-

To a solution of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.). The suspension is stirred at room temperature for 15-30 minutes to ensure deprotonation of the secondary amine.

-

Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture. The reaction is then heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Note: This is a generalized protocol. The specific conditions, including temperature and reaction time, may require optimization.

Synthetic Strategy 2: Reductive Amination

Reductive amination is a highly versatile and widely employed method for the formation of C-N bonds.[4] In the context of our target molecule, this strategy would involve the reaction of a suitable piperidone precursor with benzaldehyde, followed by in situ reduction of the resulting iminium ion.

Mechanistic Causality

The reaction begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form an iminium ion. This electrophilic intermediate is then reduced by a hydride source, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to yield the final amine product.[5]

The choice of reducing agent is crucial for the success of the reaction. STAB is often preferred as it is a mild and selective reducing agent that can be used in the presence of the aldehyde starting material without significant reduction of the carbonyl group.

Caption: Key steps in the reductive amination pathway.

Experimental Protocol (Based on Analogue Synthesis)

This protocol is adapted from the synthesis of related N-substituted piperidines.[5]

-

To a solution of the appropriate piperidone-containing precursor (1.0 eq.) and benzaldehyde (1.1 eq.) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add acetic acid (1.0 eq.). The mixture is stirred at room temperature for a short period to facilitate iminium ion formation.

-

Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise to the reaction mixture. The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the benzylated piperidine derivative, which can then be further elaborated to the target molecule.

Synthetic Strategy 3: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a tetrahydroisoquinoline or related heterocyclic system.[6][7] This strategy is particularly attractive for the de novo synthesis of the tetrahydronaphthyridinone core.

Mechanistic Principles

The reaction is initiated by the formation of a Schiff base between the β-pyridylethylamine precursor and a suitable carbonyl compound (e.g., a glyoxylic acid derivative).[8] Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. The electron-rich pyridine ring then acts as a nucleophile, attacking the iminium ion in an intramolecular fashion to form a new six-membered ring.[9] A final deprotonation step restores the aromaticity of the pyridine ring, yielding the tetrahydronaphthyridine product.

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. While highly activated systems like indoles and pyrroles react under mild conditions, less nucleophilic rings such as pyridine often require stronger acids and higher temperatures.[6]

Application to Tetrahydro-1,6-naphthyridine Synthesis

Comparison of Synthetic Routes

| Synthetic Strategy | Advantages | Disadvantages | Key Considerations |

| Direct N-Benzylation | Straightforward, high-yielding if the precursor is available. | Dependent on the availability of the starting tetrahydronaphthyridinone. | The synthesis of the core scaffold may be challenging. |

| Reductive Amination | Versatile, a wide range of starting materials can be used. Good functional group tolerance. | May require the synthesis of a suitable piperidone precursor. | Choice of reducing agent is critical for selectivity. |

| Pictet-Spengler Reaction | Powerful for de novo synthesis of the core structure. Can establish stereocenters. | May require harsh conditions for less activated pyridine rings. | The regioselectivity of the cyclization needs to be controlled. |

Conclusion and Future Perspectives

The synthesis of this compound can be approached through several viable and robust synthetic strategies. The choice of the optimal route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific research objectives.

Direct N-benzylation offers a concise route if the parent heterocycle is accessible. Reductive amination provides a flexible and reliable method for constructing the key N-benzylpiperidone moiety. For the de novo construction of the bicyclic core, the Pictet-Spengler reaction stands out as a powerful and classic strategy.

Future research in this area may focus on the development of more efficient and stereoselective methods for the synthesis of the tetrahydronaphthyridinone core, potentially through the use of modern catalytic methodologies. The exploration of multicomponent reactions could also provide novel and atom-economical pathways to this important class of molecules.

References

-

Hirofumi, I., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 9636–9647. [Link]

-

Wikipedia. Pictet–Spengler reaction. [Link]

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

-

Name-Reaction.com. Pictet-Spengler reaction. [Link]

-

YouTube. (2022). Pictet-Spengler Reaction. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

-

MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]

-

Ghorab, M. M., et al. (2019). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Molecules, 24(23), 4247. [Link]

-

CDN. Enantioselective Alkylation of 2-Alkyl Pyridines Controlled by Organolithium Aggregation. [Link]

-

DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

-

ACS Publications. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

-

NIH. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][8]naphthyrin-5(6H)-one. [Link]

- Google Patents. (2003).

-

Borrell, J. I., et al. (2019). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

-

ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. [Link]

- Google Patents. (2024).

-

NIH. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][2][4]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][2][11]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. [Link]

-

Wiley Online Library. Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound, CasNo.601514-62-9 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of functionalized tetrahydrodibenzo[b,g][1,8]naphthyridin-1(2H)-ones through base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Mechanism of action of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one

An In-Depth Technical Guide to the Mechanism of Action of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound this compound belongs to the naphthyridine class of heterocyclic compounds, a privileged scaffold in medicinal chemistry.[1] Naphthyridine derivatives have demonstrated a wide array of biological activities, including potential applications in oncology, neurodegenerative disorders, and infectious diseases.[2] This technical guide provides a comprehensive overview of the postulated mechanisms of action for this compound, with a primary focus on its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor. Additionally, other potential mechanisms, such as monoamine oxidase (MAO) inhibition and receptor modulation, will be explored. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols to facilitate the investigation and validation of these proposed mechanisms.

Introduction to this compound

The core structure of this compound is a tetrahydronaphthyridinone ring system. This class of compounds has garnered significant interest due to its structural resemblance to endogenous molecules and its ability to interact with a variety of biological targets with high affinity and specificity. The benzyl group at the 6-position and the lactam functionality are key features that likely contribute to its pharmacological profile. The molecular formula is C₁₅H₁₆N₂O, and its molecular weight is 240.30 g/mol .[2]

The exploration of naphthyridine derivatives has revealed their potential to modulate critical cellular signaling pathways, making them attractive candidates for drug development.[2] Specifically, compounds with this scaffold have been investigated for their cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.[2]

Postulated Mechanisms of Action

Based on the available scientific literature for structurally related compounds, the primary hypothesized mechanism of action for this compound is the inhibition of PARP enzymes. Other plausible mechanisms include the inhibition of monoamine oxidase and modulation of G-protein coupled receptors.

PARP Inhibition: A Primary Focus

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[3] PARP1, the most abundant isoform, detects single-strand DNA breaks and, upon activation, synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins.[4] This process recruits other DNA repair proteins to the site of damage.[4]

Inhibition of PARP enzymes has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations.[4] This concept, known as synthetic lethality, posits that while the loss of either PARP-mediated repair or homologous recombination is not lethal to the cell, the simultaneous loss of both pathways leads to cell death.[4] PARP inhibitors have shown significant efficacy in the treatment of breast, ovarian, and prostate cancers with these genetic mutations.[4][5]

The tetrahydronaphthyridinone scaffold of this compound is a common feature in known PARP inhibitors. Therefore, it is highly probable that this compound exerts its anticancer effects through the inhibition of PARP1 and PARP2.

Caption: Postulated PARP inhibition pathway.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAOs leads to increased levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2] Some naphthyridine derivatives have been studied for their potential to inhibit MAO.[2] Given the reported neuroprotective effects of this compound, MAO inhibition presents a plausible mechanism of action.[2]

Receptor Modulation

A structurally similar compound, 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][1][6]naphthyridin-1-ylamine, has been identified as a bombesin receptor subtype-3 (BRS-3) agonist.[7] BRS-3 is a G protein-coupled receptor implicated in metabolism and energy homeostasis. This finding suggests that the core naphthyridine scaffold can interact with specific receptors. It is therefore conceivable that this compound could act as a modulator of one or more G protein-coupled receptors, contributing to its overall pharmacological profile.

Experimental Protocols for Mechanistic Elucidation

To validate the postulated mechanisms of action, a series of in vitro and cell-based assays are recommended.

PARP Inhibition Assays

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of PARP1 and PARP2.

Principle: This is a biochemical assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins by recombinant PARP enzymes. The signal is detected using a streptavidin-conjugated reporter.

Methodology:

-

Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA, histone proteins, NAD⁺, biotinylated NAD⁺, streptavidin-HRP, HRP substrate (e.g., TMB), 96-well plates.

-

Assay Procedure:

-

Coat a 96-well plate with histone proteins.

-

Prepare a reaction buffer containing activated DNA.

-

Add recombinant PARP1 or PARP2 enzyme to the wells.

-

Add serial dilutions of this compound or a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.

-

Incubate at room temperature for 1 hour.

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-HRP and incubate for 30 minutes.

-

Wash the plate and add HRP substrate.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the PARP enzyme activity.

Objective: To assess the inhibition of PARP activity within a cellular context.

Principle: This assay measures the levels of poly(ADP-ribose) (PAR) in cells treated with a DNA-damaging agent and the test compound.

Methodology:

-

Cell Culture: Use a relevant cancer cell line, preferably one with a known DNA repair deficiency (e.g., BRCA1/2 mutant).

-

Treatment:

-

Seed cells in a multi-well plate.

-

Treat cells with various concentrations of this compound for a predetermined time.

-

Induce DNA damage by treating with an agent like hydrogen peroxide or MMS.

-

-

Detection:

-

Lyse the cells and quantify total protein.

-

Detect PAR levels using either an ELISA-based method or Western blotting with an anti-PAR antibody.

-

-

Data Analysis: Determine the EC₅₀ value, representing the concentration of the compound that reduces PAR levels by 50%.

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, CasNo.601514-62-9 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 7. Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][2,7]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Core: Unveiling the Biological Potential of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic scaffolds forming the bedrock of many successful drugs. Among these, the naphthyridine core and its derivatives have consistently demonstrated a wide spectrum of biological activities. This technical guide delves into the significance of a specific, yet underexplored, scaffold: 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one . While not a final drug entity in itself, this molecule represents a critical structural motif and a key synthetic intermediate in the development of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a class of enzymes pivotal in DNA repair and a validated target in oncology. This guide will illuminate the synthesis, chemical properties, and, most importantly, the strategic biological relevance of this compound, providing a comprehensive resource for scientists engaged in the design and development of next-generation therapeutics.

Introduction: The Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each with a unique electronic distribution and three-dimensional shape.[1] This structural diversity has made the naphthyridine family a fertile ground for the discovery of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2] The inherent ability of the nitrogen atoms to act as hydrogen bond acceptors, coupled with the rigid planarity of the aromatic system, allows for specific and high-affinity interactions with various biological targets.

The focus of this guide, the 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one core, represents a partially saturated derivative. This modification introduces conformational flexibility while retaining key pharmacophoric features of the parent naphthyridine structure. The presence of a lactam moiety and a tertiary amine within the saturated ring provides additional points for chemical modification and interaction with biological macromolecules. The benzyl group at the 6-position serves as a common protecting group in synthetic schemes but can also contribute to the overall biological profile of the molecule through hydrophobic interactions.

Synthesis and Chemical Profile

The synthesis of this compound is a multi-step process that leverages established methodologies in heterocyclic chemistry. While various synthetic routes can be envisioned, a common approach involves the construction of the tetrahydropyridine ring onto a pre-functionalized pyridine precursor.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| CAS Number | 601514-62-9 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic pathway, highlighting the key transformations required to assemble the target scaffold. This workflow is a conceptual representation based on common organic synthesis strategies for related structures.

Caption: Conceptual workflow for the synthesis of the target scaffold.

Biological Activity: A Gateway to Potent PARP Inhibitors

While direct biological activity data for this compound is not extensively reported in peer-reviewed literature, its significance lies in its role as a key architectural component for a class of highly potent therapeutic agents: PARP inhibitors .

The Role of PARP in DNA Repair and Cancer

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the process of DNA repair.[3] PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs). Upon activation, PARP utilizes NAD+ as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins at the site of damage. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the resolution of the DNA lesion.

In the context of cancer, many tumors exhibit deficiencies in certain DNA repair pathways, such as the homologous recombination (HR) pathway, often due to mutations in genes like BRCA1 and BRCA2. These cancer cells become heavily reliant on other repair mechanisms, including the PARP-mediated base excision repair (BER) pathway, to maintain genomic integrity and survive.

The "Synthetic Lethality" Principle of PARP Inhibition

The concept of "synthetic lethality" is a cornerstone of modern targeted cancer therapy. It describes a situation where a deficiency in either of two genes is compatible with cell viability, but the simultaneous deficiency of both genes is lethal. PARP inhibitors exploit this principle in HR-deficient cancers.

By inhibiting PARP, the repair of SSBs is compromised. These unrepaired SSBs can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. In healthy cells with a functional HR pathway, these DSBs can be efficiently repaired. However, in cancer cells with a deficient HR pathway (e.g., BRCA mutated), the accumulation of unrepaired DSBs leads to genomic instability and ultimately, cell death.

Caption: The principle of synthetic lethality with PARP inhibitors.

The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one Scaffold in PARP Inhibitor Design

The 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold serves as a rigid and versatile framework for the construction of potent PARP inhibitors. Its key features contribute to effective binding within the catalytic pocket of the PARP enzyme:

-

Lactam Carbonyl: The carbonyl group of the lactam moiety is a crucial hydrogen bond acceptor, often interacting with key amino acid residues in the PARP active site, such as Gly863 and Ser904 (in PARP1).[4]

-

Aromatic Ring System: The fused pyridine ring can engage in π-π stacking interactions with aromatic residues like Tyr907 in the PARP active site, contributing to binding affinity.[5]

-

Modification Points: The scaffold provides multiple points for chemical diversification. The nitrogen at the 6-position, where the benzyl group resides in the parent compound, is a common attachment point for side chains that can extend into other pockets of the enzyme, enhancing potency and selectivity. The aromatic ring can also be substituted to fine-tune electronic properties and solubility.

The benzyl group in this compound is typically a precursor to the final, more complex side chains found in clinically investigated PARP inhibitors. These side chains are meticulously designed to optimize pharmacokinetic and pharmacodynamic properties.

Experimental Protocols: A Framework for Evaluation

For research teams aiming to utilize the this compound scaffold, a series of in vitro assays are essential to characterize the biological activity of its derivatives.

In Vitro PARP1/2 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against PARP1 and PARP2 enzymes.

Methodology:

-

Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, biotinylated NAD+, activated DNA, streptavidin-coated plates, anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme.

-

Assay Procedure:

-

Coat streptavidin plates with biotinylated NAD+.

-

In a separate reaction plate, incubate PARP1 or PARP2 enzyme with activated DNA in the presence of varying concentrations of the test compound.

-

Initiate the PARylation reaction by adding NAD+.

-

Transfer the reaction mixture to the streptavidin-coated plates to capture the biotinylated PAR polymers.

-

Detect the amount of PAR polymer formed using an anti-PAR antibody and a colorimetric or chemiluminescent substrate.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular PARylation Assay (in situ)

Objective: To assess the ability of test compounds to inhibit PARP activity within intact cells.

Methodology:

-

Cell Lines: Use a relevant cancer cell line, for example, a BRCA-deficient cell line like CAPAN-1 or a cell line where PARP activity can be induced.

-

Assay Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the test compound for a specified period.

-

Induce DNA damage to stimulate PARP activity (e.g., using H₂O₂ or a DNA alkylating agent).

-

Lyse the cells and quantify the amount of PAR polymer formed using an ELISA-based method or by Western blotting with an anti-PAR antibody.

-

-

Data Analysis: Determine the EC₅₀ value, the concentration of the compound that causes a 50% reduction in cellular PAR levels.

Cytotoxicity/Antiproliferative Assay

Objective: To evaluate the cytotoxic or antiproliferative effects of the test compounds, particularly in the context of synthetic lethality.

Methodology:

-

Cell Lines: A panel of cell lines should be used, including a pair of isogenic cell lines that differ only in their BRCA status (e.g., BRCA1-proficient and BRCA1-deficient cells) to demonstrate selective activity.

-

Assay Procedure:

-

Seed cells in 96-well plates.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate for a period that allows for several cell doublings (e.g., 72-120 hours).

-

Assess cell viability using a suitable method, such as MTT, resazurin reduction (e.g., CellTiter-Blue), or ATP quantification (e.g., CellTiter-Glo).

-

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ for each cell line and compare the values between the BRCA-proficient and BRCA-deficient lines to determine the synthetic lethality window.

Future Perspectives and Conclusion

The this compound scaffold, while unassuming on its own, is a testament to the power of strategic molecular design in drug discovery. Its true biological significance is realized when it is elaborated into highly potent and selective PARP inhibitors. The future of research involving this scaffold will likely focus on:

-

Novel Decorations: Exploring new substituents at various positions to enhance PARP trapping efficiency, improve selectivity for PARP1 over other isoforms, and overcome mechanisms of clinical resistance.

-

Dual-Target Inhibitors: Incorporating the tetrahydronaphthyridinone core into molecules designed to inhibit both PARP and another synergistic target, such as PI3K or DNA-PK.[3]

-

Improved Pharmacokinetics: Fine-tuning the physicochemical properties of derivatives to optimize oral bioavailability, metabolic stability, and tissue distribution.

References

- Wang, Y., et al. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331306.

- Demir, D., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega.

- Tomaszewska, N., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.

- Huang, T. T., et al. (2012). Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3056-3062.

- El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 655-666.

-

Li, J. J., et al. (2010). Synthesis of 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][3][5]naphthyridin-1-ylamine and its analogs as bombesin receptor subtype-3 agonists. Bioorganic & Medicinal Chemistry Letters, 20(9), 2785-2789.

- Papeo, G., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120524119.

- Turner, N. C., et al. (2011). A review of PARP inhibitors: from bench to bedside. Annals of Oncology, 22(2), 268-279.

- LaFargue, C. J., et al. (2023). PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. Seminars in Oncology, 50(5), 337-349.

- Zhang, M., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical and Pharmaceutical Bulletin, 69(7), 620-629.

- Wang, Z., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. Expert Opinion on Drug Discovery, 20(9), 1121-1136.

- Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. (2005). Clinical Cancer Research, 11(24), 8754-8763.

-

Chemsigma. This compound [601514-62-9]. Available from: [Link].

- Marco, J. L., et al. (2021). 1,6-Naphthyridin-2(1H)

- Kuranov, S. O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2191.

- Püntener, K., et al. (2002). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry, 67(19), 6647-6655.

- Snyder, S. A., et al. (2007). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 12(12), 2754-2785.

- Wójcicka, A., & Becan, L. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.

- Martin, S. F., et al. (2000). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.

- Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10636-10646.

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one: A Technical Guide

This guide provides an in-depth analysis of the essential spectroscopic techniques required for the structural elucidation and purity assessment of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, a key heterocyclic scaffold in medicinal chemistry. The methodologies and data interpretation strategies detailed herein are designed for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's analytical profile.

Introduction

This compound (Molecular Formula: C₁₅H₁₆N₂O, Molecular Weight: 240.30 g/mol ) is a substituted tetrahydronaphthyridinone. The structural complexity of this molecule, featuring a bicyclic lactam system, a saturated heterocyclic ring, and a benzyl group, necessitates a multi-pronged analytical approach for unambiguous characterization. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the identity and integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the tetrahydro and benzyl moieties.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for preparing a sample of the title compound for NMR analysis. Adherence to these steps is crucial for obtaining high-resolution spectra.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.

-

Instrumentation and Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

-

Place the sample in the NMR probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is an automated or semi-automated process on modern spectrometers.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

Caption: Workflow for NMR analysis of the title compound.

Hypothetical NMR Data and Interpretation

The following tables present expected ¹H and ¹³C NMR data for this compound.

Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 5H | Ar-H (Benzyl) |

| 7.10 | d | 1H | H-4 |

| 6.20 | d | 1H | H-3 |

| 4.60 | s | 2H | -CH ₂-Ph |

| 3.50 | s | 2H | H-5 |

| 2.90 | t | 2H | H-7 |

| 2.60 | t | 2H | H-8 |

Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 165.0 | C =O (Lactam) |

| 145.0 | C-4a |

| 138.0 | Ar-C (Quaternary) |

| 129.0 | Ar-C H |

| 128.5 | Ar-C H |

| 127.0 | Ar-C H |

| 125.0 | C-4 |

| 110.0 | C-3 |

| 60.0 | -C H₂-Ph |

| 50.0 | C-5 |

| 48.0 | C-7 |

| 28.0 | C-8 |

Interpretation:

-

¹H NMR: The aromatic region (δ 7.25-7.40 ppm) integrating to 5 protons is characteristic of a monosubstituted benzene ring (the benzyl group). The two doublets at δ 7.10 and 6.20 ppm are indicative of the two protons on the pyridinone ring. The singlet at δ 4.60 ppm (2H) corresponds to the methylene protons of the benzyl group. The signals in the δ 2.5-3.5 ppm range are consistent with the protons of the tetrahydro portion of the naphthyridine core[1].

-

¹³C NMR: The peak at δ 165.0 ppm is a key indicator of the lactam carbonyl carbon[1]. The signals between δ 127.0-138.0 ppm confirm the presence of the aromatic carbons of the benzyl group. The aliphatic carbons of the tetrahydro ring and the benzylic methylene group appear in the upfield region (δ 28.0-60.0 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For the title compound, it is particularly useful for confirming the presence of the lactam carbonyl group.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Caption: Workflow for ATR-IR analysis.

Hypothetical IR Data and Interpretation

Table 3: Hypothetical IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3020 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| 1650 | Strong | C=O stretch (Lactam) |

| 1600, 1495, 1450 | Medium | C=C stretch (Aromatic ring) |

| 1250 | Medium | C-N stretch |

Interpretation:

The most diagnostic peak in the IR spectrum is the strong absorption at approximately 1650 cm⁻¹, which is characteristic of a lactam carbonyl stretch[1]. The presence of both aromatic (3050-3020 cm⁻¹) and aliphatic (2950-2850 cm⁻¹) C-H stretching vibrations further supports the proposed structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of relatively small, thermally stable organic molecules.

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Hypothetical MS Data and Interpretation

Table 4: Hypothetical EI-MS Data

| m/z | Relative Intensity (%) | Assignment |

| 240 | 80 | [M]⁺ (Molecular Ion) |

| 149 | 100 | [M - C₇H₇]⁺ |

| 91 | 90 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

The presence of a strong molecular ion peak at m/z 240 confirms the molecular weight of the compound. A key fragmentation pattern for benzyl-containing compounds is the cleavage of the benzylic C-N bond. This would lead to two characteristic fragments:

-

A peak at m/z 91, corresponding to the [C₇H₇]⁺ fragment, which rearranges to the stable tropylium ion. This is a very common and indicative fragment for benzyl groups.

-

A peak at m/z 149, representing the tetrahydronaphthyridinone portion of the molecule after the loss of the benzyl group ([M - C₇H₇]⁺). This is often the base peak in the spectrum due to its stability.

Caption: Proposed EI-MS fragmentation of the title compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the lactam carbonyl, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The protocols and interpretive guidance provided in this document establish a self-validating system for the analytical confirmation of this important heterocyclic compound, ensuring the high standards of scientific integrity required in research and drug development.

References

Sources

A Technical Guide to the Structural Elucidation of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one

Abstract: The 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one scaffold is a significant pharmacophore in modern medicinal chemistry. A comprehensive understanding of its three-dimensional structure is paramount for rational drug design, polymorphism screening, and formulation development. As of the latest literature review, a public-domain crystal structure for this specific molecule has not been reported. This guide, therefore, serves as a dual-purpose document: it is both a whitepaper on the anticipated structural characteristics of this molecule and a detailed technical protocol for its empirical structure determination and computational prediction. We provide field-proven methodologies for synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD), and in silico crystal structure prediction (CSP), enabling researchers to bridge the current knowledge gap.

Introduction: The Significance of the Naphthyridinone Core

Naphthyridines and their derivatives represent a vital class of nitrogen-containing heterocyclic compounds.[1][2] Specifically, the saturated and partially saturated naphthyridinone core is a privileged scaffold found in numerous biologically active agents, demonstrating potential in oncology and immunology.[3][4] The title compound, this compound (Molecular Formula: C₁₅H₁₆N₂O), combines this heterocyclic system with a benzyl group, a feature known to modulate binding affinity and specificity through aromatic and hydrophobic interactions.

The precise arrangement of atoms in the solid state—the crystal structure—governs critical physicochemical properties, including solubility, stability, and bioavailability. Without this foundational data, efforts in drug development can be inefficient and subject to unforeseen challenges related to solid-form control. This guide outlines the logical and scientific progression from material synthesis to ultimate structural characterization.

Pathway to an Empirical Structure: Synthesis and Crystallization

The prerequisite for any crystallographic study is the availability of high-purity, single-crystalline material. The journey begins with chemical synthesis and culminates in the meticulous art of crystal growth.

Proposed Synthesis Route

While multiple synthetic strategies exist for tetrahydronaphthyridine scaffolds, a common approach involves multi-step sequences starting from substituted pyridines.[5][6][7] A plausible and efficient route for the target compound could involve the initial construction of a suitable piperidine or pyridine precursor followed by annulation to form the bicyclic system and subsequent benzylation. One potential route could involve alkylation or reductive amination strategies to introduce the benzyl group onto the nitrogen at position 6.[8]

Diagram 1: Conceptual Synthetic Workflow

Caption: High-level overview of a potential synthetic pathway.

High-Purity Sample Preparation

Following synthesis, the crude product must be purified to ≥99.5% to minimize defects in the crystal lattice. A standard protocol would involve:

-

Chromatographic Purification: Flash column chromatography using a silica gel stationary phase and a gradient elution of ethyl acetate in hexanes.

-

Solvent Removal: Removal of solvent in vacuo using a rotary evaporator.

-

High Vacuum Drying: Drying the resulting solid under high vacuum for several hours to remove residual solvent.

Crystallization Protocol: The Art of Crystal Growing

Obtaining X-ray quality single crystals is often the most challenging step. It is an empirical process requiring screening of various conditions.[9][10] The key principle is to allow molecules to transition slowly from a disordered state (in solution) to a highly ordered crystalline state.[11]

Step-by-Step Experimental Protocol:

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, acetone, hexane, and water) at both room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot but exhibit poor solubility when cold.[12]

-

Prepare a Saturated Solution: In a clean vial, dissolve a small amount (5-10 mg) of the compound in the minimum volume of a chosen hot solvent to achieve saturation.[9]

-

Induce Slow Crystallization: Employ one or more of the following techniques[10][13]:

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free location.

-

Slow Cooling: Place the sealed vial in an insulated container (e.g., a Dewar flask filled with warm water) and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C).

-

Vapor Diffusion: Place the vial containing the compound dissolved in a solvent (S1) inside a larger, sealed jar containing a more volatile "anti-solvent" (S2) in which the compound is insoluble. The vapor of S2 will slowly diffuse into S1, reducing the compound's solubility and promoting crystallization.

-

Liquid-Liquid Diffusion: Carefully layer a low-density solvent containing the dissolved compound over a higher-density anti-solvent. Crystals may form at the interface over time.

-

-

Crystal Harvesting: Once suitable crystals have formed (ideally 50-250 microns in size), carefully extract one using a cryoloop and immediately proceed to mounting on the diffractometer.[11][14]

Experimental Determination: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] It provides unambiguous data on molecular geometry, conformation, and intermolecular interactions.

The SC-XRD Experimental Workflow

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[14]

Diagram 2: Single-Crystal X-ray Diffraction Workflow

Caption: Standard workflow for crystal structure determination via SC-XRD.

Step-by-Step Methodology:

-

Crystal Mounting and Cryo-Cooling: A selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) on the diffractometer's goniometer.[15] This minimizes thermal motion and radiation damage.

-

Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal.[16]

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles, measuring the intensity of each diffracted beam.[14]

-

Data Reduction and Space Group Determination: The raw intensities are integrated, corrected for experimental factors (like absorption), and analyzed to determine the crystal's symmetry and space group.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares algorithm until the calculated diffraction pattern best matches the observed pattern.

-

Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric reasonability.

Expected Crystallographic Data

The successful structure determination would yield a set of precise parameters. The following table summarizes the key data that would be reported.

| Parameter | Description | Anticipated Value/Information |

| Formula | C₁₅H₁₆N₂O | - |

| Formula Weight | 240.30 g/mol | - |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Likely a low-symmetry system such as monoclinic or orthorhombic, common for organic molecules. |

| Space Group | The specific symmetry operations that map the crystal onto itself. | A common chiral or centrosymmetric space group (e.g., P2₁/c, P-1, P2₁2₁2₁). |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | To be determined experimentally. |

| Volume (V) | ų | To be determined experimentally. |

| Z | The number of molecules per unit cell. | Typically 2, 4, or 8. |

| Density (calculated) | g/cm³ | To be calculated from the experimental data. |

| Key Bond Lengths/Angles | Precise intramolecular distances and angles. | Conformation of the tetrahydropyridine and lactam rings; orientation of the benzyl group. |

| Hydrogen Bonds | Key intermolecular interactions involving the lactam N-H donor and C=O acceptor. | Expected N-H···O=C hydrogen bonds forming dimers or chains. |

Predictive Analysis: Crystal Structure Prediction (CSP)

In the absence of experimental data, or to complement it, computational Crystal Structure Prediction (CSP) can provide invaluable insights into the likely packing arrangements and identify potential polymorphs.[17]

The CSP Workflow

CSP involves a global search of the potential energy landscape to find the most thermodynamically stable crystal structures for a given molecule.[17][18]

Diagram 3: Crystal Structure Prediction (CSP) Workflow

Caption: A typical computational workflow for predicting crystal structures.

Methodology Overview:

-

Conformational Analysis: The first step is to identify all low-energy conformations of the flexible molecule using quantum mechanics or a high-quality molecular mechanics force field.

-

Packing Generation: A global search algorithm is used to generate thousands of trial crystal structures across common space groups.[19]

-

Energy Minimization: The geometry of each trial structure (including both molecular conformation and unit cell parameters) is optimized to find the nearest local minimum on the lattice energy surface. This is typically done with computationally inexpensive force fields like GAFF or CGenFF.[20][21]

-

Energy Ranking: The most promising, low-energy structures are then re-ranked using more accurate (but computationally expensive) methods, such as dispersion-corrected density functional theory (DFT-D).[22] This produces a crystal energy landscape, plotting the relative energy of each predicted polymorph.

Predicted Structural Features

Based on the molecular structure of this compound, we can anticipate several key structural motifs:

-

Hydrogen Bonding: The lactam moiety contains a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that these groups will form strong intermolecular N-H···O hydrogen bonds, likely leading to the formation of centrosymmetric dimers or continuous chains/ribbons in the crystal lattice.

-

π-π Stacking: The benzyl group's aromatic ring provides a site for π-π stacking interactions with neighboring molecules, which will likely play a significant role in the overall packing efficiency.

-

Conformation: The tetrahydro-naphthyridine ring system is not planar and will adopt a puckered conformation (e.g., a half-chair or twist-boat). The benzyl group will have rotational freedom around the C-N bond, and its final orientation will be a balance between minimizing steric hindrance and maximizing favorable intermolecular contacts.

Conclusion and Future Work

A definitive understanding of the solid-state structure of this compound is an essential, yet currently unmet, requirement for its advancement as a pharmaceutical candidate. This guide provides a comprehensive, actionable framework for researchers to pursue its structural elucidation. We have detailed the necessary steps from synthesis and purification to the generation of high-quality single crystals. Furthermore, we have outlined the standard workflows for both experimental determination by SC-XRD and computational prediction via CSP. The anticipated structural features, dominated by strong hydrogen bonding and potential π-stacking, suggest a rich polymorphic landscape that warrants thorough investigation. The execution of these protocols will not only provide the specific crystal structure but also contribute valuable knowledge to the broader field of medicinal and materials science.

References

-

Crystal structure prediction (CSP). (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 14, 2026, from [Link]

-

Gee, A., & de Graaf, C. (2020). Small-Molecule 3D Structure Prediction Using Open Crystallography Data. Journal of Chemical Information and Modeling, 60(10), 4913-4922. [Link]

-

How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved January 14, 2026, from [Link]

-

Lin, F. Y., & MacKerell, A. D., Jr. (2019). Force fields for small molecules. Methods in Molecular Biology, 2022, 1-21. [Link]

-

Zhu, Q., & Hattori, Y. (2024). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv preprint arXiv:2401.09435. [Link]

-

Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 14, 2026, from [Link]

-

CrystalMaker Software Ltd. (n.d.). CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. Retrieved January 14, 2026, from [Link]

-

Hunter, A. D. (2006, January 8). Crystallisation Techniques. University of Cambridge, Department of Chemistry. Retrieved January 14, 2026, from [Link]

-

Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida, Center for Xray Crystallography. Retrieved January 14, 2026, from [Link]

-

CCDC. (2021, April 9). What is Crystal Structure Prediction? And why is it so difficult? Retrieved January 14, 2026, from [Link]

- Leach, A. R. (n.d.). Empirical Force Field Models: Molecular Mechanics. Retrieved January 14, 2026, from a generic academic source on molecular mechanics.

-

RCSB PDB. (2023, February 15). Crystallography Software. Retrieved January 14, 2026, from [Link]

-

Schrödinger. (2024, October 23). Crystal structure prediction workflow for small molecule drug formulation. Retrieved January 14, 2026, from [Link]

- Lledós, A., & Martin, M. (n.d.). Force fields and molecular dynamics simulations. Retrieved January 14, 2026, from a generic academic source on force fields.

-

CCDC. (2022, February 28). Crystal Structure Prediction software preview. CSD-Theory: view and analyse CSP landscapes [Video]. YouTube. [Link]

-

IUCr. (n.d.). Crystallographic software list. Retrieved January 14, 2026, from [Link]

-

Force field (chemistry). (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

van der Spek, T., & van de Streek, J. (2016). Accurate force fields and methods for modelling organic molecular crystals at finite temperatures. Faraday Discussions, 188, 307-325. [Link]

-

Inorganic Chemistry - The Whole Periodic Table! (2022, June 14). Using a Single Crystal X-ray Diffractometer: Part 2: Mounting and Centering Samples [Video]. YouTube. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). NSC. Retrieved January 14, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 14, 2026, from [Link]

-

Clegg, W., & Teat, S. J. (2019). Single-crystal X-ray Diffraction (Part 1). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry. [Link]

-

Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved January 14, 2026, from [Link]

-

Wang, Y., et al. (2021). Synthesis of functionalized tetrahydrodibenzo[b,g][17][23]naphthyridin-1(2H)-ones through base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones. Organic & Biomolecular Chemistry, 19(3), 633-641. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry, 85(15), 9878-9886. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020, July 23). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Synthetic routes. (n.d.). OCR A-Level Chemistry, PMT. Retrieved January 14, 2026, from [Link]

-

Synthetic Routes Revision notes. (n.d.). Cognito. Retrieved January 14, 2026, from [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). Molecules, 26(11), 3185. [Link]

-

Allery Chemistry. (2020, July 15). AS Synthetic Routes [Video]. YouTube. [Link]

-

Synthetic Routes (OCR A Level Chemistry A): Revision Note. (2025, January 19). Save My Exams. Retrieved January 14, 2026, from [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. science.uct.ac.za [science.uct.ac.za]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. Cognito Edu [cognitoedu.org]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 13. depts.washington.edu [depts.washington.edu]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. books.rsc.org [books.rsc.org]

- 17. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 19. Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling [arxiv.org]

- 20. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Force field (chemistry) - Wikipedia [en.wikipedia.org]

- 22. Accurate force fields and methods for modelling organic molecular crystals at finite temperatures - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP02261H [pubs.rsc.org]

- 23. CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction [crystalmaker.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The naphthyridine scaffold is recognized as a privileged structure in drug discovery, appearing in numerous biologically active molecules.[1] A thorough understanding of the physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This document details the structural attributes, predicted physicochemical parameters, and established analytical methodologies for the comprehensive characterization of this compound. The synthesis of this molecule is generally achieved through strategies such as alkylation or reductive amination.[2] This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel tetrahydronaphthyridinone derivatives in drug development programs.

Introduction

The compound this compound belongs to the family of naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms. The tetrahydro- and -one modifications to the core naphthyridine structure, along with the benzyl substitution, confer specific chemical properties that influence its potential as a drug candidate. Naphthyridinone derivatives have been investigated for their potential as selective and potent inhibitors of protein kinases, such as PKMYT1, which are promising targets in cancer therapy.[3][4] The benzyl group, in particular, can engage in various intermolecular interactions, including pi-stacking and hydrophobic interactions, which are often crucial for binding to biological targets. A detailed characterization of the physicochemical properties of this molecule is the foundational step in understanding its structure-activity relationship (SAR) and developing it into a potential therapeutic agent.

Chemical Structure and Identifiers

A clear identification of the molecule is critical for unambiguous scientific communication and data retrieval.

Caption: Key identifiers for the title compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, a compilation of predicted physicochemical properties is presented below. These values were computationally generated and provide valuable initial estimates for guiding experimental design and hypothesis generation.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 205.4 | Influences solubility, stability, and formulation development. |

| Boiling Point (°C) | 465.7 | Relevant for purification and assessing thermal stability. |

| Aqueous Solubility (LogS) | -3.2 | A key determinant of bioavailability and formulation options. |

| pKa (most basic) | 6.8 | Governs the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |

| LogP | 2.1 | Indicates the lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. |

Disclaimer: These properties are computationally predicted and should be confirmed by experimental methods.

Synthesis

The synthesis of this compound can be conceptualized based on established synthetic routes for tetrahydronaphthyridine scaffolds. A common approach involves the construction of the bicyclic ring system followed by the introduction of the benzyl group. The synthesis of related 5,6,7,8-tetrahydro-1,6-naphthyridine compounds has been achieved through multi-step sequences, which can be adapted for this specific derivative.[5][6]

A plausible synthetic workflow is outlined below:

Caption: A conceptual synthetic workflow for the target compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected key spectral features are detailed below, based on the analysis of structurally similar compounds.[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons: Signals corresponding to the protons of the benzyl group are expected in the range of δ 7.2-7.5 ppm. The protons on the pyridine ring of the naphthyridinone core will also appear in the aromatic region, with their specific chemical shifts influenced by the substitution pattern.

-

Methylene Protons: The protons of the tetrahydro component of the naphthyridinone ring will likely appear as multiplets in the aliphatic region (δ 2.5-4.0 ppm).

-

Benzylidene Protons: A characteristic singlet for the methylene protons of the benzyl group is anticipated around δ 4.5-5.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carbonyl Carbon: A signal corresponding to the amide carbonyl carbon is expected in the downfield region of the spectrum, typically around δ 160-170 ppm.

-

Aromatic Carbons: Signals for the carbons of the benzyl and pyridine rings will be observed in the range of δ 110-150 ppm.

-

Aliphatic Carbons: The methylene carbons of the tetrahydro ring and the benzyl group will resonate in the upfield region of the spectrum (δ 20-60 ppm).

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band characteristic of the amide carbonyl group is expected around 1650-1680 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.

-

C=N and C=C Stretches: Absorptions corresponding to the double bonds within the aromatic rings are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound, confirming its identity.[7]

-

Molecular Ion Peak: In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak, confirming the molecular weight of 240.30 Da.

-

Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways may include the loss of the benzyl group or cleavage of the tetrahydronaphthyridinone ring system.

Experimental Protocols

The following section outlines standardized experimental protocols for the determination of key physicochemical properties and for the structural characterization of this compound.

Physicochemical Property Determination Workflow

Caption: Experimental workflow for physicochemical characterization.

6.1.1. Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.

-

Procedure:

-

Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

-

Crimp the pan to seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow versus temperature. The onset temperature of the melting endotherm is taken as the melting point.

-

6.1.2. Aqueous Solubility Determination

-

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. An excess of the compound is equilibrated with an aqueous buffer, and the concentration of the dissolved compound is measured.

-

Procedure:

-

Add an excess amount of the compound to a vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

-

Shake the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the suspension to remove undissolved solid.

-

Quantify the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

6.1.3. Lipophilicity (LogP) Determination

-

Principle: The partition coefficient (P) between n-octanol and water is a measure of a compound's lipophilicity. LogP is the logarithm of this ratio.

-

Procedure (Shake-Flask Method):

-

Prepare a solution of the compound in either n-octanol or water.

-

Mix this solution with an equal volume of the other immiscible solvent in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate LogP as log₁₀([concentration in octanol]/[concentration in water]).

-

Spectroscopic and Chromatographic Analysis

6.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

6.2.2. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).

-

Acquisition (LC-MS):

-

Inject the sample into an HPLC system coupled to a mass spectrometer.

-

Use a suitable mobile phase gradient to elute the compound from the column.

-

Acquire mass spectra in positive ion mode to observe the [M+H]⁺ ion.

-